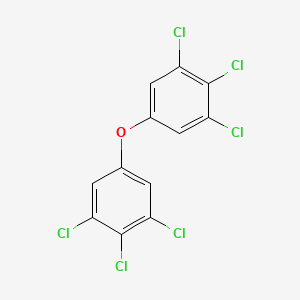

3,3',4,4',5,5'-Hexachlorodiphenyl ether

Descripción general

Descripción

3,3’,4,4’,5,5’-Hexachlorodiphenyl ether is a synthetic organic compound belonging to the class of polychlorinated diphenyl ethers. It is characterized by the presence of six chlorine atoms attached to the biphenyl ether structure. This compound is known for its stability and resistance to degradation, making it a persistent environmental pollutant.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4,4’,5,5’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include elevated temperatures and the use of a catalyst like iron or aluminum chloride to facilitate the chlorination process.

Industrial Production Methods

Industrial production of 3,3’,4,4’,5,5’-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of diphenyl ether in a controlled environment to ensure the selective substitution of hydrogen atoms with chlorine atoms. The product is then purified through distillation or recrystallization to obtain the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

3,3’,4,4’,5,5’-Hexachlorodiphenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated quinones.

Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Chlorinated quinones.

Reduction: Less chlorinated diphenyl ethers.

Substitution: Substituted diphenyl ethers with different functional groups.

Aplicaciones Científicas De Investigación

3,3’,4,4’,5,5’-Hexachlorodiphenyl ether has several scientific research applications, including:

Environmental Studies: Used as a model compound to study the behavior and fate of polychlorinated diphenyl ethers in the environment.

Toxicology: Investigated for its toxic effects on living organisms and its potential to bioaccumulate in the food chain.

Analytical Chemistry: Employed as a standard in analytical methods for detecting and quantifying polychlorinated diphenyl ethers in environmental samples.

Material Science: Studied for its potential use in the development of flame retardants and other industrial applications.

Mecanismo De Acción

The mechanism of action of 3,3’,4,4’,5,5’-Hexachlorodiphenyl ether involves its interaction with cellular components, leading to toxic effects. The compound can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. Activation of AhR by 3,3’,4,4’,5,5’-Hexachlorodiphenyl ether can lead to the induction of cytochrome P450 enzymes, resulting in oxidative stress and disruption of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

- 2,3,3’,4,4’,5’-Hexachlorodiphenyl ether

- 3,3’,4,4’,5,5’-Hexachlorobiphenyl

Uniqueness

3,3’,4,4’,5,5’-Hexachlorodiphenyl ether is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high chlorine content contributes to its stability and persistence in the environment, making it a compound of interest in environmental and toxicological studies.

Actividad Biológica

3,3',4,4',5,5'-Hexachlorodiphenyl ether (often referred to as Hexachlorobiphenyl or PCB 153 ) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. This compound has garnered considerable attention due to its persistent biological activity and potential health impacts. This article explores its biological activity, mechanisms of toxicity, and relevant research findings.

- IUPAC Name : 3,3',4,4',5,5'-Hexachlorobiphenyl

- Molecular Formula : C12H4Cl6

- Molecular Weight : 360.8 g/mol

- Physical State : Oily liquid or solid at room temperature

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with cellular receptors and its ability to disrupt endocrine function. Key mechanisms include:

- Aryl Hydrocarbon Receptor (AhR) Activation : Like other PCBs, Hexachlorobiphenyl can bind to the AhR, leading to altered gene expression associated with xenobiotic metabolism and potential carcinogenic effects .

- Endocrine Disruption : This compound exhibits estrogenic activity, influencing reproductive health by mimicking or blocking hormone actions .

- Oxidative Stress Induction : Hexachlorobiphenyl can generate reactive oxygen species (ROS), leading to cellular damage and inflammation .

Acute and Chronic Toxicity

Research has demonstrated that exposure to Hexachlorobiphenyl can lead to various toxic effects:

- Acute Toxicity : In studies where rats were administered high doses (up to 16 mg/kg/day), significant maternal toxicity was observed alongside fetal malformations such as cleft palate and kidney defects .

- Chronic Exposure : Long-term exposure has been linked to liver damage, metabolic disorders (e.g., non-alcoholic fatty liver disease), and potential carcinogenicity in animal models .

Case Study Insights

- Teratogenic Effects in Mice : A study by Mattsson et al. revealed that administration of Hexachlorobiphenyl during gestation resulted in various malformations in offspring at doses as low as 1 mg/kg/day. Notable defects included cleft palates and visceral anomalies .

- Impact on Wildlife : Research indicates that Hexachlorobiphenyl bioaccumulates in the food chain, affecting wildlife populations. For instance, studies on birds have shown disrupted reproductive success linked to PCB exposure .

Comparative Toxicity of PCBs

To understand the relative toxicity of Hexachlorobiphenyl compared to other PCB congeners, the following table summarizes key findings from various studies:

| PCB Congener | Acute Toxicity (LD50) | Teratogenic Effects | Endocrine Disruption |

|---|---|---|---|

| 3,3',4,4',5,5'-Hexachlorobiphenyl | >100 mg/kg | Yes | Yes |

| 2,2',4,4'-Tetrachlorobiphenyl | 50 mg/kg | Moderate | Yes |

| Aroclor 1260 | <10 mg/kg | Yes | Yes |

Propiedades

IUPAC Name |

1,2,3-trichloro-5-(3,4,5-trichlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6O/c13-7-1-5(2-8(14)11(7)17)19-6-3-9(15)12(18)10(16)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYICBGVARZIPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223106 | |

| Record name | 3,3',4,4',5,5'-Hexachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727738-95-6 | |

| Record name | 3,3',4,4',5,5'-Hexachlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0727738956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4',5,5'-Hexachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4',5,5'-HEXACHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FVW9OIY80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.